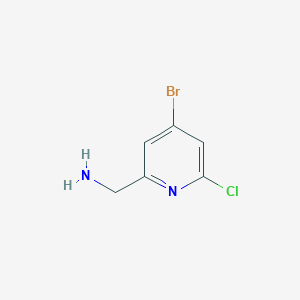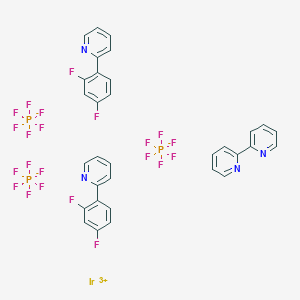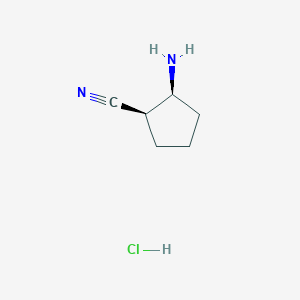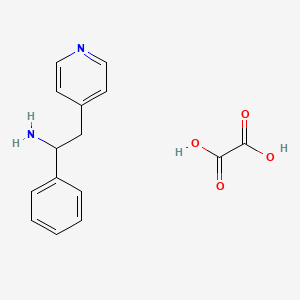
tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate is an organic compound with the molecular formula C17H20N2O3 It is a derivative of pyridine and is characterized by the presence of a benzyloxy group at the 3-position and a tert-butyl carbamate group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate typically involves the protection of the amino group on the pyridine ring with a tert-butyl carbamate group. One common method involves the reaction of 3-(benzyloxy)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The tert-butyl carbamate group can provide stability and improve the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar in structure but with a cyano group instead of a benzyloxy group.
tert-Butyl (3-(methoxy)pyridin-2-yl)carbamate: Similar but with a methoxy group instead of a benzyloxy group.
Uniqueness
tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The benzyloxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
tert-butyl N-(3-phenylmethoxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(20)19-15-14(10-7-11-18-15)21-12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,18,19,20) |
InChI 键 |
HPOVXLSNJDWKNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11926771.png)


![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene](/img/structure/B11926791.png)


![2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11926799.png)

![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)
![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate](/img/structure/B11926819.png)




